![molecular formula C10H10N2O B12594139 2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine CAS No. 651314-36-2](/img/structure/B12594139.png)
2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-エチニル-1,2,3,4-テトラヒドロピリジン-2-イル)オキサゾールは、オキサゾール環とテトラヒドロピリジン環の両方を含む複素環式化合物です。これらの環の存在により、潜在的な生物活性を持つため、医薬品化学において興味深い化合物となっています。特にオキサゾール環は、抗菌、抗癌、抗炎症作用など、幅広い生物活性を示すことが知られています .
準備方法
合成ルートと反応条件
一般的な方法の1つは、α-ヒドロキシアミノオキシムと酢酸エチルを反応させて1,2-オキサゾール-5(2H)-オンを形成し、さらにエチニル基を導入して修飾する方法です . 反応条件は、多くの場合、エタノールなどの溶媒と触媒を使用し、環化とそれに続く修飾を促進する必要があります。
工業生産方法
この化合物の工業生産方法は、収率と純度を高めるために合成ルートを最適化する必要があるでしょう。これには、反応条件を一定に保つための連続フロー反応器の使用や、クロマトグラフィーなどの高度な精製技術を使用して目的の生成物を分離することが含まれる可能性があります。
化学反応の分析
反応の種類
5-(2-エチニル-1,2,3,4-テトラヒドロピリジン-2-イル)オキサゾールは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。
還元: 還元反応は、オキサゾール環またはエチニル基を修飾するために使用することができます。
置換: この化合物は、特にオキサゾール環で、置換反応を起こし、さまざまな置換基を導入することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤として過マンガン酸カリウム、還元剤として水素化リチウムアルミニウム、さまざまな求核試薬などが含まれます。反応条件は、通常、制御された温度と、不必要な副反応を防ぐための不活性雰囲気の使用を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。たとえば、酸化により、追加の酸素含有官能基を持つオキサゾール誘導体が得られる可能性があり、一方、置換反応により、オキサゾール環にさまざまなアルキル基またはアリール基が導入される可能性があります。
科学研究の応用
5-(2-エチニル-1,2,3,4-テトラヒドロピリジン-2-イル)オキサゾールは、いくつかの科学研究の応用があります。
化学: この化合物は、より複雑な分子の合成、特に新規医薬品開発の際に中間体として使用されます.
生物学: その生物活性により、抗菌、抗癌、抗炎症作用に関する研究の候補となっています.
医学: この化合物の潜在的な治療効果は、感染症や癌などのさまざまな疾患の治療において研究されています.
産業: 安定性や反応性の向上が見られるなど、特定の特性を持つ新素材の開発に使用することができます。
科学的研究の応用
2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine has several scientific research applications:
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用機序
5-(2-エチニル-1,2,3,4-テトラヒドロピリジン-2-イル)オキサゾールの作用機序は、生物系における特定の分子標的との相互作用を伴います。オキサゾール環は、非共有結合相互作用を介してさまざまな酵素や受容体に結合することができ、その活性を阻害します . これにより、炎症、細胞増殖、微生物の増殖などの過程に関与する生物学的経路の調節につながる可能性があります .
類似化合物の比較
類似化合物
2-[2-(2,6-ジクロロフェニルアミノ)フェニルメチル]-3-{4-[(置換フェニル)アミノ]-1,3-オキサゾール-2-イル}キナゾリン-4(3H)オン: 抗菌作用で知られています.
1,2-オキサゾール-5(2H)-オン: 幅広い生物活性を示し、他の誘導体の合成に使用されます.
イミダゾ[1,2-b][1,2]オキサゾロン: オキサゾール誘導体の合成における中間体として形成されます.
独自性
5-(2-エチニル-1,2,3,4-テトラヒドロピリジン-2-イル)オキサゾールを際立たせているのは、オキサゾール環とテトラヒドロピリジン環のユニークな組み合わせであり、これは異なる生物活性と化学反応性を付与する可能性があります。このため、さまざまな科学分野におけるさらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-[2-(2,6-Dichlorophenylamino)phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)ones: Known for their antibacterial potential.
1,2-Oxazol-5(2H)-ones: Exhibit a wide range of biological activities and are used in the synthesis of other derivatives.
Imidazo[1,2-b][1,2]oxazolones: Formed as intermediates in the synthesis of oxazole derivatives.
Uniqueness
What sets 2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine apart is its unique combination of the oxazole and tetrahydropyridine rings, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
651314-36-2 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.20 g/mol |
IUPAC名 |
5-[2-(1,2,3,4-tetrahydropyridin-2-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C10H10N2O/c1-2-7-11-9(3-1)4-5-10-6-8-12-13-10/h2,6-9,11H,1,3H2 |
InChIキー |
SVXLLEIZOXXCSQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC=C1)C#CC2=CC=NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


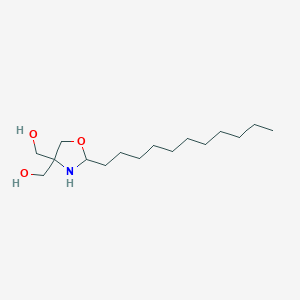
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
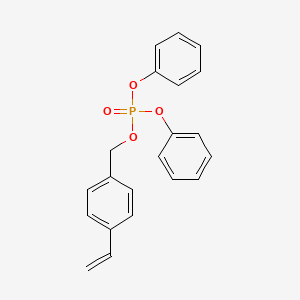
![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)
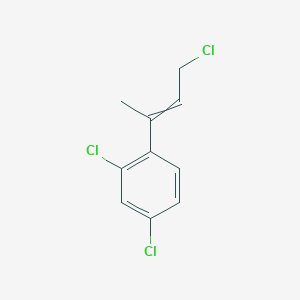
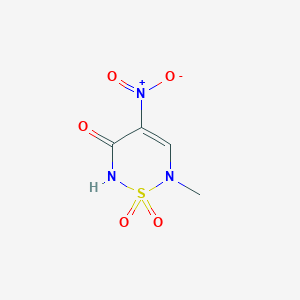
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12594119.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B12594127.png)
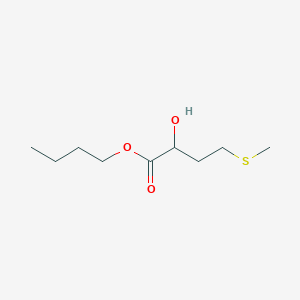
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)
